molecular formula C9H18Cl3N2O2P B1681587 Trofosfamide CAS No. 22089-22-1

Trofosfamide

Cat. No. B1681587
CAS RN: 22089-22-1
M. Wt: 323.6 g/mol
InChI Key: UMKFEPPTGMDVMI-UHFFFAOYSA-N
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Description

Trofosfamide is a nitrogen mustard alkylating agent . It is sometimes abbreviated as “TRO” and has been used in trials to study its effects on various conditions such as ependymoma, medulloblastoma, sarcoma, soft tissue, supratentorial PNET, and recurrent brain tumors .


Molecular Structure Analysis

This compound has a molecular formula of C9H18Cl3N2O2P and a molar mass of 323.58 g·mol−1 . Its IUPAC name is N,N,3-tris(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amide 2-oxide .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3, boiling point of 393.7±52.0 °C at 760 mmHg, and vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 64.4±3.0 kJ/mol and a flash point of 191.9±30.7 °C .

Scientific Research Applications

Trofosfamide in Lymphoma Treatment

This compound, an oxazaphosphorine derivative, is used as an alternative treatment for patients with lymphoproliferative diseases, particularly those unsuitable for conventional chemotherapy due to age, comorbidity, or poor performance. A study by Witte et al. (2018) highlighted its use in combination with rituximab for treating elderly or frail patients with diffuse large B-cell lymphoma (DLBCL). The combination was found to be safe and effective, with manageable side effects and considerable response rates, suggesting its potential in both first-line and relapsed/refractory DLCBL treatment (Witte et al., 2018).

This compound in Soft-Tissue Sarcoma Treatment

Hartmann et al. (2019) conducted a phase II trial comparing this compound to doxorubicin in elderly patients with untreated metastatic soft-tissue sarcoma. This compound exhibited favorable toxicity profiles compared to doxorubicin and achieved the estimated primary endpoint of a 6-month progression-free rate, indicating its potential as a safer alternative in this patient population (Hartmann et al., 2019).

This compound in Adrenocortical Carcinoma

Kroiss et al. (2016) explored the use of this compound as a salvage treatment in patients with adrenocortical carcinoma (ACC). Although this compound was well-tolerated, its ability to stabilize disease was rare, suggesting limited effectiveness. However, it may be considered for selected ACC cases not amenable to other treatment options (Kroiss et al., 2016).

This compound in Ewing Sarcoma

Raciborska et al. (2019) evaluated this compound for maintaining response in patients with high-risk primary bone Ewing sarcoma. This compound was well-tolerated and potentially effective in maintaining response, suggesting a role in the upfront management of these patients. Further studies are needed to define its use in this context (Raciborska et al., 2019).

This compound in Recurrent Glioma

Schmidt et al. (2022) investigated the combination of this compound and etoposide in patients with recurrent adult-type diffuse glioma. This combination was found to be safe and potentially associated with prolonged survival in patients with recurrent IDH wildtype glioblastoma, providing a rationale for further clinical trials (Schmidt et al., 2022).

Mechanism of Action

Target of Action

Trofosfamide, a derivative of cyclophosphamide, primarily targets DNA . It belongs to the group of oxazaphosphorines, which are prodrugs . The most reactive site within DNA for this compound is the N7 position of guanine .

Mode of Action

This compound acts as an alkylating agent . It inhibits cell division by cross-linking DNA strands and decreasing DNA synthesis . The mechanism of action involves its transformation into active metabolites—ifosfamide and cyclophosphamide—within the body . These metabolites function as alkylating agents, meaning they attach alkyl groups to DNA molecules .

Biochemical Pathways

This compound, like cyclophosphamide and ifosfamide, requires hepatic biotransformation to form the cytotoxically active 4-hydroxy derivative . This process involves hydroxylation at the cyclic carbon 4 position to become cytotoxic . These unstable 4-OH metabolites are in equilibrium with their 4-aldotautomers, which spontaneously decompose by β-elimination to the DNA-alkylating oxazaphosphorine mustards and acrolein .

Pharmacokinetics

This compound is quickly eliminated from plasma and highly converted to its metabolites, mainly 4-hydroxy-Trofosfamide and ifosfamide . It has a short apparent half-life (1.2 h) and high apparent clearance (Cl/F 4.0 l/min) . The urinary excretion of this compound and its dechloroethylated metabolites amounts to about 10% of the total dose .

Result of Action

The result of this compound’s action is the inhibition of cell division, leading to cell cycle arrest or initiation of a pathway to apoptosis (programmed cell death) . This curtails the uncontrolled growth of tumor cells .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, its metabolic activation is dependent on the hepatic mixed-function oxidase system . Additionally, factors such as oral administration, decreased hepatic and renal function, previous chemotherapy with certain drugs, low serum albumin levels, and certain physical abnormalities can influence the action of this compound .

Safety and Hazards

Trofosfamide may increase the immunosuppressive activities of certain drugs . It is also associated with several hazards, including toxicity if swallowed, potential to cause genetic defects and cancer, potential to damage fertility or the unborn child, and potential to cause damage to organs through prolonged or repeated exposure .

Future Directions

While Trofosfamide has been used in trials for various conditions, its potential value in both first-line and relapsed/refractory DLCBL merits further investigation and is probably underestimated . The combination of this compound and etoposide has shown promise in the treatment of progressive glioblastoma, suggesting potential beneficial effects .

properties

IUPAC Name

N,N,3-tris(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18Cl3N2O2P/c10-2-6-13-5-1-9-16-17(13,15)14(7-3-11)8-4-12/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKFEPPTGMDVMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(P(=O)(OC1)N(CCCl)CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl3N2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60865031
Record name Trifosfamide
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Molecular Weight

323.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22089-22-1, 72282-84-9, 72282-85-0
Record name Trofosfamide
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Record name Trofosfamide [INN]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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